molecular formula C8H17FO2 B13751243 1-[2-(2-fluoroethoxy)ethoxy]butane CAS No. 593-20-4

1-[2-(2-fluoroethoxy)ethoxy]butane

Cat. No.: B13751243
CAS No.: 593-20-4
M. Wt: 164.22 g/mol
InChI Key: PITAMMZNZDCPRU-UHFFFAOYSA-N
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Description

1-[2-(2-Fluoroethoxy)ethoxy]butane is an organic compound with the molecular formula C8H17FO2 It is a fluorinated ether, which means it contains both ether and fluorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-fluoroethoxy)ethoxy]butane typically involves the reaction of 2-fluoroethanol with 1,2-dibromoethane to form 2-(2-fluoroethoxy)ethanol. This intermediate is then reacted with 1-bromobutane under basic conditions to yield the final product. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Fluoroethoxy)ethoxy]butane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using reagents such as sodium iodide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium iodide (NaI), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

1-[2-(2-Fluoroethoxy)ethoxy]butane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated ether groups into molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[2-(2-fluoroethoxy)ethoxy]butane involves its interactions with molecular targets such as enzymes and receptors. The fluorine atom in the compound can form strong hydrogen bonds and interact with polar functional groups in proteins, affecting their activity and function. Additionally, the ether groups can influence the compound’s solubility and distribution within biological systems.

Comparison with Similar Compounds

1-[2-(2-Fluoroethoxy)ethoxy]butane can be compared with other similar compounds, such as:

    Diethoxymethane: A non-fluorinated ether with similar structural features but lacking the fluorine atom.

    2-[2-(2,2-Difluoroethoxy)ethoxy]-1,1,1-Trifluoroethane: A highly fluorinated ether with multiple fluorine atoms, offering different chemical and physical properties.

The uniqueness of this compound lies in its balanced fluorination, which provides a combination of stability, reactivity, and desirable physicochemical properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a range of reactions and interact with biological systems in meaningful ways. Further research and development can unlock new uses and enhance our understanding of this intriguing compound.

Properties

CAS No.

593-20-4

Molecular Formula

C8H17FO2

Molecular Weight

164.22 g/mol

IUPAC Name

1-[2-(2-fluoroethoxy)ethoxy]butane

InChI

InChI=1S/C8H17FO2/c1-2-3-5-10-7-8-11-6-4-9/h2-8H2,1H3

InChI Key

PITAMMZNZDCPRU-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCF

Origin of Product

United States

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